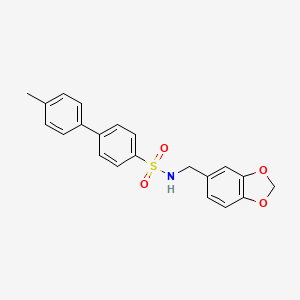

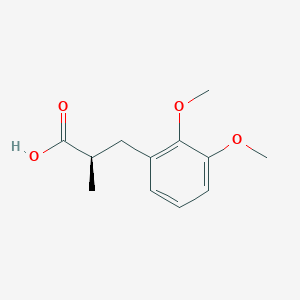

![molecular formula C20H18ClNO4 B3016109 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid CAS No. 2059934-88-0](/img/structure/B3016109.png)

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a complex molecule that appears to be related to the field of organic chemistry and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that can be used to infer information about the synthesis, structure, and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of chloro and carboxylic acid functional groups. For instance, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involves techniques such as elemental analyses, FT-IR, NMR, and single crystal X-ray structural analysis . These techniques confirm the formation and purity of the compound. Similarly, the synthesis of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid is characterized by crystallography, which provides detailed information about the molecular structure . The automated method for amino acid analysis using 9-fluorenylmethyl chloroformate described in another paper suggests a possible route for introducing the fluorenyl moiety into the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often stabilized by intramolecular and intermolecular hydrogen bonds. For example, the compound in the first paper is stabilized by short intramolecular OH---O hydrogen bonds, and in the crystal structure, intermolecular NH---O hydrogen bonds link molecules into chains . The second paper describes a crystal structure stabilized by various hydrogen bonds, including N–H···O, O–H···O, and C–H···O interactions . These findings suggest that the compound of interest may also exhibit a complex hydrogen bonding network contributing to its stability.

Chemical Reactions Analysis

The interaction of related compounds with biological molecules such as DNA is an important aspect of their chemical reactivity. The first paper reports that the compound interacts with DNA through an intercalative binding mode, which is characterized by hypochromism and a significant red shift . This suggests that the compound of interest may also interact with DNA or other biological targets in a similar fashion.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their solubility, stability, and reactivity. The antioxidant activity of the compound in the first paper is compared to that of ascorbic acid, indicating its potential as a free radical scavenger . The second paper's focus on crystallography provides insights into the solid-state properties of the compound, such as unit cell parameters and space group . The automated analysis of amino acids using 9-fluorenylmethyl chloroformate in the third paper suggests that the compound of interest may be amenable to similar analytical techniques, which could be used to determine its concentration in various matrices .

Applications De Recherche Scientifique

Synthesis of Protected β-Amino Acids

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is utilized in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids. This process employs the Arndt-Eistert protocol, yielding enantiomerically pure N-Fmoc-protected β-amino acids with high efficiency in only two steps and with significant yield (Ellmerer-Müller et al., 1998).

Preparation of Asymmetrically Protected Amino Acids

This compound also plays a role in preparing asymmetrically protected 2,7-diaminosuberic acid. The strategy involves using (acyloxy)alkoxy promoiety as a protecting group and a ring-closing metathesis (RCM) reaction. The resulting trans isomer of a specific protected amino acid can be further reduced to obtain derivatives for specific applications (Mollica et al., 2012).

Linkers for Solid Phase Synthesis

The compound is also significant in developing new linkers for solid phase synthesis. The synthesis of derivatives like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds showcases its application in creating supports that offer higher acid stability compared to standard options. These linkers are effective for immobilizing and modifying carboxylic acids and amines (Bleicher et al., 2000).

Structural Investigations

This chemical is also important in structural investigations of related compounds. For instance, studies involving X-ray crystallography and spectroscopic methods on similar compounds provide insights into their molecular structure and interactions, aiding in the development of new chemical entities (Venkatesan et al., 2016).

Development of Novel Protecting Groups

It's instrumental in the development of novel protecting groups for amino acids, enabling the synthesis of peptides with reversibly protected peptide bonds. This application is critical in peptide synthesis, particularly in forming 'difficult sequences' (Johnson et al., 1993).

Enzyme-activated Surfactants

The compound is used in creating enzyme-activated surfactants for carbon nanotubes. These surfactants are transformed into enzymatically activated versions that create homogeneous aqueous nanotube dispersions, demonstrating its versatility in nanotechnology applications (Cousins et al., 2009).

Treatment of Breast Cancer

Interestingly, derivatives of 4-oxo-butenoic acid, to which this compound is related, have shown properties as anti-tumor agents against breast carcinoma. This indicates potential therapeutic applications in oncology (Miles et al., 1958).

Mécanisme D'action

Target of Action

Similar compounds with the fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Compounds with the fmoc group are typically used as a protective group in peptide synthesis . They prevent unwanted side reactions by temporarily blocking the reactive sites of amino acids. The Fmoc group can be removed under mildly basic conditions when it is no longer needed, allowing the desired reactions to proceed.

Pharmacokinetics

The fmoc group’s properties suggest that it may be relatively stable and resistant to degradation until exposed to the appropriate conditions for its removal .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in peptide synthesis . By protecting reactive sites on amino acids, it can help ensure that peptide bonds form at the correct locations, leading to the production of the desired peptide or protein sequence.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Fmoc group requires mildly basic conditions . Therefore, the pH of the environment could significantly impact the compound’s efficacy. Additionally, temperature and solvent conditions may also affect the stability and reactivity of the compound.

Propriétés

IUPAC Name |

4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTLADHJUCJPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2059934-88-0 |

Source

|

| Record name | 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

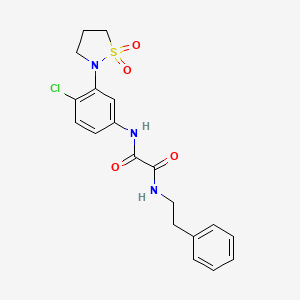

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)

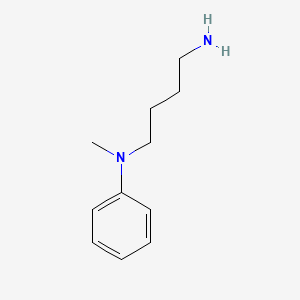

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

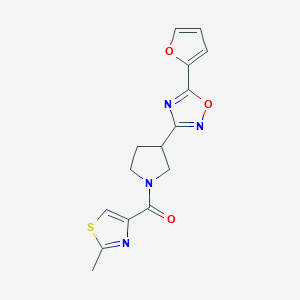

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)